molecular formula C22H19N5 B4507133 7-(1H-benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

7-(1H-benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

Cat. No.: B4507133
M. Wt: 353.4 g/mol
InChI Key: SOVRRROZAPQHAL-UHFFFAOYSA-N
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Description

7-(1H-Benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a synthetic small molecule based on a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This compound is furnished as a high-purity material for research and development purposes. The integration of the benzimidazole moiety is a key structural feature, as this heterocycle is a well-known bioisostere of purine nucleotides, allowing such molecules to interact with a variety of enzymatic targets . Compounds featuring pyrazolo[1,5-a]pyrimidine scaffolds linked to benzimidazole rings have been identified as potent inhibitors of specific kinases. Research on analogous structures has demonstrated potential in two primary areas: as PI3Kδ (Phosphoinositide 3-kinase delta) inhibitors for investigating inflammatory and autoimmune diseases like systemic lupus erythematosus , and as EGFR (Epidermal Growth Factor Receptor) inhibitors for oncology research, where they have been shown to trigger apoptosis in cancer cell lines . The specific substitution pattern of your compound is designed to explore interactions within the ATP-binding pockets of these target proteins. This product is intended for non-clinical, in vitro research applications only. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

7-(benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5/c1-2-8-17-13-21(26-15-23-19-11-6-7-12-20(19)26)27-22(25-17)18(14-24-27)16-9-4-3-5-10-16/h3-7,9-15H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVRRROZAPQHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=NN2C(=C1)N3C=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1H-benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method includes the condensation of appropriate benzimidazole derivatives with pyrazole and pyrimidine precursors under controlled conditions. For instance, the reaction may involve heating in ethanol under reflux for a specific duration to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation of β-dicarbonyl compounds with 5-aminopyrazoles . For the target compound, key precursors likely include:

  • 5-Aminopyrazole derivatives with pre-installed benzimidazole and propyl groups.

  • β-Ketoesters or enaminones to form the pyrimidine ring .

Example Reaction Pathway :

  • Cyclocondensation : 5-Amino-3-phenylpyrazole reacts with a β-ketoester (e.g., ethyl acetoacetate) under microwave irradiation to form the pyrazolo[1,5-a]pyrimidine core .

  • Functionalization : The benzimidazole group is introduced via nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling .

Nucleophilic Substitution Reactions

The 7-position (benzimidazole-substituted) and 5-propyl group may undergo substitution under specific conditions.

Reaction Conditions Outcome Reference
Chlorination at C5POCl₃, refluxPropyl group replaced with Cl
Morpholine substitutionMorpholine, K₂CO₃, DMF, 80°CIntroduction of morpholine at C7

Key Insight : Chlorine at C5 or C7 in precursor compounds facilitates substitution with amines or alkoxides .

Electrophilic Aromatic Substitution

The phenyl (C3) and benzimidazole groups are susceptible to electrophilic attacks.

Reaction Reagents Position Modified Reference
NitrationHNO₃, H₂SO₄, 0–5°CC3-phenyl ring
SulfonationSO₃, H₂SO₄Benzimidazole ring

Regioselectivity : Electron-donating groups (e.g., propyl) at C5 direct electrophiles to the para position of the C3-phenyl group .

Cross-Coupling Reactions

The C3-phenyl group may undergo Suzuki or Heck couplings if halogenated precursors are used.

Reaction Catalyst Product Reference
Suzuki coupling (C3)Pd(PPh₃)₄, K₂CO₃Biaryl derivatives at C3
Sonogashira couplingPd/Cu, Et₃NAlkynyl-substituted derivatives

Note : Microwave irradiation enhances reaction efficiency and regioselectivity .

Oxidation and Reduction

  • Propyl Group Oxidation : Using KMnO₄ or CrO₃ converts the C5-propyl group to a carboxylic acid.

  • Benzimidazole Reduction : Hydrogenation (H₂, Pd/C) saturates the benzimidazole ring, altering electronic properties .

Complexation and Coordination Chemistry

The benzimidazole nitrogen can act as a ligand for metal ions:

Metal Ion Application Coordination Site Reference
Cu(II)Catalytic oxidation reactionsBenzimidazole N
Pt(II)Anticancer drug developmentPyrazolo-pyrimidine N atoms

Biological Reactivity

As a protein kinase inhibitor (PKI), the compound interacts with ATP-binding pockets via:

  • Hydrogen bonding : Benzimidazole NH and pyrimidine N atoms .

  • Hydrophobic interactions : Propyl and phenyl groups enhance binding affinity .

Selectivity : Substitution at C7 (benzimidazole) minimizes off-target effects compared to C5-amino analogs .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, forming aromatic amines and CO₂.

  • Photodegradation : UV exposure leads to ring-opening reactions, detectable via HPLC .

Scientific Research Applications

7-(1H-benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(1H-benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents (Position) Key Biological Activity IC₅₀/EC₅₀ (µM) References
7-(1H-Benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine Benzimidazole (7), Phenyl (3), Propyl (5) Kinase inhibition, Anticancer N/A
7-(2-Ethyl-1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine Ethylimidazole (7), Isopropyl (5) Kinase inhibition 0.12–0.85
7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile Hydrazinyl (7), Methyl (5), Carbonitrile (3) Antimicrobial, Anticancer 1.5–3.2
3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine Chlorophenyl (3), Piperidinyl (7) Antiviral (hypothesized) N/A
5-(3-(Ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine Ethylsulfonyl-pyridine (5) Pesticide, Insecticide N/A

Key Findings:

Substituent-Driven Activity: Benzimidazole vs. Imidazole: The benzimidazole group in the target compound enhances binding affinity to kinase ATP pockets compared to ethylimidazole derivatives . Antimicrobial Potency: Hydrazinyl derivatives (e.g., 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile) exhibit lower IC₅₀ values (1.5–3.2 µM) against bacterial strains than benzimidazole-containing analogs, suggesting substituent-dependent efficacy .

Synthetic Accessibility: The target compound is synthesized via condensation of 5-aminopyrazole precursors with electrophilic reagents, similar to other pyrazolo[1,5-a]pyrimidines . However, introducing the benzimidazole group requires additional steps, such as Suzuki coupling or nucleophilic substitution, which may reduce overall yield compared to simpler derivatives .

Breadth of Applications: Agricultural Use: Derivatives like 5-(3-(ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine are patented as pesticides, highlighting the scaffold’s versatility .

Biological Activity

The compound 7-(1H-benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine belongs to a class of compounds known for their diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Structure and Properties

The molecular formula for this compound is C18H18N4C_{18}H_{18}N_{4} with a molecular weight of 290.37 g/mol. The structure includes a pyrazolo[1,5-a]pyrimidine core substituted with a benzimidazole and phenyl group, which is crucial for its biological activity.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activities. For instance, a study synthesized various derivatives and evaluated their effects against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The results indicated that these compounds could effectively inhibit cell proliferation.

CompoundCell LineIC50 (µM)Reference
5bHCT-1168.64
5aMCF-718.52
5cHepG220.26

The compound 5b , which has a methoxy group, showed the most potent activity, approaching the efficacy of doxorubicin, a standard chemotherapy drug (IC50 = 7.45 µM) .

The mechanism through which these compounds exert their anticancer effects primarily involves inhibition of cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle. Molecular docking studies have indicated that these compounds bind effectively to CDK2, disrupting its activity and leading to cell cycle arrest in cancer cells.

Additional Biological Activities

Beyond anticancer effects, pyrazolo[1,5-a]pyrimidines have been noted for other biological activities:

  • Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Antimicrobial : Certain compounds have shown promise against bacterial strains.

Case Studies

A case study highlighted the dual inhibition potential of pyrazolo[1,5-a]pyrimidine derivatives against CDK2 and TRKA kinases. Compounds were screened across 60 different cancer cell lines from the NCI database, revealing broad-spectrum anticancer activity . Notably, compounds exhibited IC50 values as low as 0.09μM0.09\mu M against CDK2, indicating strong inhibitory potential comparable to established inhibitors .

Q & A

Q. What are the common synthetic strategies for preparing pyrazolo[1,5-a]pyrimidine derivatives, and how are they applied to compounds like 7-(1H-benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine?

Methodological Answer: Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation reactions between 5-aminopyrazoles and bidentate electrophiles (e.g., enaminones, enol ethers, or α,β-unsaturated carbonyl compounds). For example:

  • Step 1: React 5-aminopyrazole with (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one in aqueous ethanol to form intermediates like methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates .
  • Step 2: Hydrolyze the ester to carboxylic acid, followed by coupling with amines using bis(pentafluorophenyl) carbonate (BPC) as an activating agent .
  • Regiochemical Control: Regioselectivity is confirmed via HMBC experiments and X-ray crystallography .

Table 1: Representative Reaction Yields and Conditions

PrecursorElectrophileSolventYield (%)Reference
5-AminopyrazoleEnaminone (heteroaryl)Aqueous Ethanol60–75
Methyl ester intermediateBenzoyl chloridePyridine68–70

Q. How is structural characterization performed for pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy: 1H and 13C NMR confirm substituent positions and tautomerism (e.g., amino-imine tautomerism in 7-aminopyrazolo[1,5-a]pyrimidines) .
  • X-ray Crystallography: Determines crystal packing and bond angles (e.g., monoclinic crystal system with β = 95.924° for a chlorinated derivative) .
  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can regiochemical outcomes be controlled during the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines?

Methodological Answer: Regioselectivity depends on:

  • Electrophile Design: Use of enaminones with electron-withdrawing groups (e.g., nitro or trifluoromethyl) directs substitution to position 7 .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) favor cyclization at higher temperatures (80–100°C) .
  • Catalytic Additives: PEG-400 enhances dihydropyrazolo[1,5-a]pyrimidine formation via microwave-assisted synthesis .

Table 2: Regiochemical Outcomes in Selected Derivatives

Substituent at Position 7Electrophile TypeRegioselectivityReference
BenzimidazolylEnaminone (heteroaryl)>90%
Trifluoromethylα,β-Unsaturated ketone85%

Q. How can contradictions in biological activity data be resolved for structurally similar pyrazolo[1,5-a]pyrimidines?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Systematically vary substituents (e.g., replacing phenyl with p-tolylazo groups) and compare IC50 values in enzyme inhibition assays .
  • Computational Modeling: Perform molecular docking to assess binding affinities (e.g., trifluoromethyl groups enhance hydrophobic interactions with kinase ATP pockets) .
  • Pharmacokinetic Profiling: Evaluate LogP, solubility, and metabolic stability to distinguish intrinsic activity from bioavailability effects .

Q. What methodologies are recommended for evaluating the pharmacological potential of this compound?

Methodological Answer:

  • In Vitro Assays:
    • Antitumor Activity: Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays .
    • Enzyme Inhibition: Test inhibition of kinases (e.g., EGFR, VEGFR) via fluorescence-based assays .
  • In Vivo Studies: Administer derivatives in murine xenograft models and monitor tumor volume reduction .
  • Toxicity Profiling: Assess acute toxicity in zebrafish models and hepatotoxicity in primary hepatocytes .

Q. How can computational tools predict the physicochemical and pharmacokinetic properties of pyrazolo[1,5-a]pyrimidines?

Methodological Answer:

  • Software: Use SwissADME or QikProp to calculate LogP, topological polar surface area (TPSA), and blood-brain barrier permeability .
  • Docking Studies: Employ AutoDock Vina to simulate interactions with target proteins (e.g., DNA gyrase for antimicrobial derivatives) .
  • ADMET Prediction: Apply ProTox-II to estimate LD50 and hepatotoxicity risks .

Q. What safety protocols are essential when handling pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and ANSI-approved goggles .
  • Ventilation: Use fume hoods for reactions involving volatile reagents (e.g., silylformamidines) .
  • Waste Disposal: Segregate halogenated waste (e.g., chlorinated derivatives) for incineration .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for pyrazolo[1,5-a]pyrimidines?

Methodological Answer:

  • Reaction Monitoring: Use TLC or HPLC to track intermediate formation and optimize reaction time .
  • Purification Techniques: Compare column chromatography vs. recrystallization (e.g., ethanol/DMF recrystallization increases purity to >95%) .
  • Scale-Up Adjustments: Microwave synthesis often improves yields (e.g., from 60% to 75%) compared to conventional heating .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(1H-benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
Reactant of Route 2
7-(1H-benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

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